molecular formula C25H28N2O2 B3025723 2,5-dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one CAS No. 2399452-31-2

2,5-dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one

Cat. No.: B3025723
CAS No.: 2399452-31-2
M. Wt: 388.5 g/mol
InChI Key: DRXYNLYKXUWULP-UHFFFAOYSA-N
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Description

5-fluoro CUMYL-PeGACLONE N-(5-hydroxypentyl) metabolite is an analytical reference standard categorized as a synthetic cannabinoid metabolite. 5-fluoro CUMYL-PeGACLONE N-(5-hydroxypentyl) metabolite is a metabolite of 5-fluoro CUMYL-PeGACLONE. This product is intended for research and forensic applications.

Scientific Research Applications

Antitumor Activity

Compounds related to 2,5-dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one have demonstrated potential as antineoplastic agents. For instance, a class of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles showed promising antitumor activity in vitro and in vivo experimental tumor models using standard NCI protocols (Nguyen et al., 1990). Similarly, further studies in this series indicate that specific structural modifications can lead to variations in antitumor properties (Nguyen et al., 1992).

Crystal and Molecular Structures

The crystal and molecular structures of certain pyrido[4,3-b]indole derivatives have been studied using single-crystal X-ray diffraction. These studies provide valuable information on the physicochemical parameters of these compounds, which can be crucial for their potential application in medicinal chemistry (Rybakov et al., 2011).

Neuroprotector and Calcium-Antagonist Properties

Derivatives of pyrido[4,3-b]indole, similar to the compound , have shown a broad spectrum of pharmacological activity, including neuroprotector properties and calcium-antagonist behavior. These properties suggest potential applications in treating neurological disorders and cardiovascular diseases (Ivanov et al., 2001).

Antimicrobial Activities

Novel indole derivatives, which share structural similarities with this compound, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown significant activity against various microbial strains, indicating their potential use in the development of new antimicrobial agents (Anekal & Biradar, 2012).

Properties

IUPAC Name

5-(5-hydroxypentyl)-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c1-25(2,19-11-5-3-6-12-19)27-17-15-22-23(24(27)29)20-13-7-8-14-21(20)26(22)16-9-4-10-18-28/h3,5-8,11-15,17,28H,4,9-10,16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXYNLYKXUWULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)N2C=CC3=C(C2=O)C4=CC=CC=C4N3CCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201038850
Record name 2,5-Dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201038850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2399452-31-2
Record name 2,5-Dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201038850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one
Reactant of Route 2
2,5-dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one
Reactant of Route 3
2,5-dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one
Reactant of Route 4
2,5-dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one
Reactant of Route 5
2,5-dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one
Reactant of Route 6
2,5-dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one

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